molecular formula C9H10Br2 B14122200 (3,3-Dibromopropyl)benzene

(3,3-Dibromopropyl)benzene

Cat. No.: B14122200
M. Wt: 277.98 g/mol
InChI Key: BJSQZVZJWJYJLR-UHFFFAOYSA-N
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Description

(3,3-Dibromopropyl)benzene is an organic compound with the molecular formula C9H10Br2 It consists of a benzene ring substituted with a 3,3-dibromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-Dibromopropyl)benzene can be synthesized through the bromination of propylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the propyl group with bromine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dibromopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to (3-bromopropyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: (3-Hydroxypropyl)benzene, (3-Aminopropyl)benzene.

    Reduction: (3-Bromopropyl)benzene.

    Oxidation: (3,3-Dicarboxypropyl)benzene, (3,3-Dialdehydepropyl)benzene.

Scientific Research Applications

(3,3-Dibromopropyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of (3,3-Dibromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the compound can undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopropyl)benzene: Similar structure but with only one bromine atom.

    (3,3-Dichloropropyl)benzene: Similar structure with chlorine atoms instead of bromine.

    (3,3-Diiodopropyl)benzene: Similar structure with iodine atoms instead of bromine.

Uniqueness

(3,3-Dibromopropyl)benzene is unique due to the presence of two bromine atoms on the propyl group, which imparts distinct reactivity and properties compared to its mono-brominated or halogen-substituted analogs. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

3,3-dibromopropylbenzene

InChI

InChI=1S/C9H10Br2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

BJSQZVZJWJYJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(Br)Br

Origin of Product

United States

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